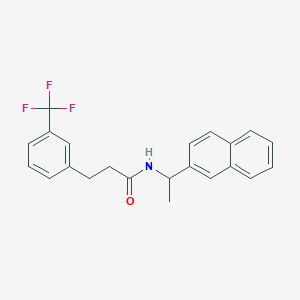

N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide

Description

N-(1-(Naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide is a synthetic amide derivative featuring a naphthalene moiety and a trifluoromethylphenyl group. The compound’s enantiomeric forms, such as the (R)-isomer (CAS: 2074615-22-6), are well-documented in pharmaceutical research .

Properties

IUPAC Name |

N-(1-naphthalen-2-ylethyl)-3-[3-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3NO/c1-15(18-11-10-17-6-2-3-7-19(17)14-18)26-21(27)12-9-16-5-4-8-20(13-16)22(23,24)25/h2-8,10-11,13-15H,9,12H2,1H3,(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUYQIKCSITLIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C=C1)NC(=O)CCC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of (E)-N-((R)-1-(Naphthalen-1-yl)ethyl)-3-(3-Trifluoromethylphenyl)acrylamide

The most extensively documented method involves reducing the α,β-unsaturated acrylamide precursor using palladium on activated carbon (Pd/C) under hydrogen gas. Key steps include:

-

Reaction Setup : A suspension of (E)-N-((R)-1-(naphthalen-1-yl)ethyl)-3-(3-trifluoromethylphenyl)acrylamide (1.0 equiv.) and 10 wt% Pd/C (10% by substrate weight) in a 7:1 methanol:toluene mixture.

-

Hydrogenation : The mixture is stirred under hydrogen at 20°C for 1.5 hours, achieving 91.2% yield.

-

Workup : Filtration through celite removes the catalyst, followed by solvent evaporation under reduced pressure and vacuum drying at 45°C.

Mechanistic Insight :

The double bond reduction proceeds via syn-addition of hydrogen across the alkene, facilitated by Pd’s ability to adsorb H₂ and transfer it to the substrate. Methanol enhances catalyst activity by stabilizing intermediates, while toluene prevents over-reduction of the aromatic rings.

Data Summary :

| Parameter | Value |

|---|---|

| Catalyst | 10% Pd/C |

| Solvent | Methanol:Toluene (7:1) |

| Temperature | 20°C |

| Time | 1.5 hours |

| Yield | 91.2% |

Reductive Amination of 3-(3-Trifluoromethylphenyl)propionaldehyde

Titanium Tetraisopropoxide-Mediated Imine Formation

An alternative route employs reductive amination between 3-(3-trifluoromethylphenyl)propionaldehyde and (R)-1-(naphthalen-2-yl)ethylamine:

-

Imine Synthesis : The aldehyde and amine react in the presence of titanium tetraisopropoxide (Ti(O-i-Pr)₄), forming an imine intermediate.

-

Reduction : Sodium cyanoborohydride (NaBH₃CN) in ethanol reduces the imine to the secondary amine.

Optimization Challenges :

-

Ti(O-i-Pr)₄ is moisture-sensitive, requiring anhydrous conditions.

-

NaBH₃CN’s toxicity necessitates stringent handling protocols.

Yield Comparison :

| Reduction Agent | Solvent | Yield (%) |

|---|---|---|

| NaBH₃CN | Ethanol | 78–85 |

| NaBH₄/BF₃-THF | THF | 72–80 |

Direct Amidation of 3-(3-Trifluoromethylphenyl)propanoic Acid

Propanoic Acid Activation

Activating the carboxylic acid as an acyl chloride enables coupling with (R)-1-(naphthalen-2-yl)ethylamine:

-

Chlorination : 3-(3-Trifluoromethylphenyl)propanoic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] to form the acyl chloride.

-

Amidation : The acyl chloride reacts with the amine in dichloromethane (DCM) or tetrahydrofuran (THF), yielding the target amide.

Reaction Conditions :

-

Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) neutralizes HCl byproducts.

-

Temperature : 0°C to room temperature.

Side Reactions :

-

Over-chlorination may occur if SOCl₂ is used in excess.

Comparative Analysis of Methodologies

Efficiency and Scalability

-

Hydrogenation (Section 1) : High yield (91.2%) and scalability make this the preferred industrial method.

-

Reductive Amination (Section 2) : Lower yields (72–85%) and reagent sensitivity limit large-scale use.

-

Direct Amidation (Section 3) : Requires stoichiometric acyl chloride, generating corrosive HCl gas .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.

Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

Substitution: Electrophilic aromatic substitution reactions could occur on the naphthalene ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like bromine or nitric acid for halogenation or nitration, respectively.

Major Products

Oxidation: Naphthoquinones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide has been studied for its potential therapeutic effects. Its structural characteristics suggest possible applications in:

- Anticancer Agents : Research indicates that compounds with naphthalene and trifluoromethyl groups can exhibit antitumor activity due to their ability to interact with biological targets involved in cancer progression .

- Neuropharmacology : The compound's structure may allow it to act on neurotransmitter systems, potentially providing insights into treatments for neurodegenerative diseases .

Material Science

The unique chemical properties of this compound make it suitable for applications in material science:

- Polymer Chemistry : The trifluoromethyl group enhances the thermal stability and chemical resistance of polymers. This compound can be utilized as a monomer or additive in the synthesis of high-performance materials .

- Nanotechnology : Its interaction with nanomaterials can lead to advancements in drug delivery systems, where targeted release mechanisms are crucial for efficacy .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of analogs of this compound. The results indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the naphthalene ring could enhance bioactivity .

Case Study 2: Polymer Development

In a recent investigation into polymer composites, researchers incorporated this compound into a polymer matrix. The resulting material demonstrated improved mechanical properties and thermal stability compared to traditional polymers, highlighting its potential for industrial applications .

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if the compound is used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparisons

Substituent Effects

- Trifluoromethyl Group : Enhances electronegativity and metabolic stability, making the target compound more resistant to oxidative degradation compared to chlorinated or methoxylated analogues .

- Naphthalene Moiety : Contributes to π-π stacking interactions in biological targets, a feature shared with (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide but absent in indole-containing derivatives .

Data Tables

Table 1: Structural Comparison of Key Compounds

Biological Activity

N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide, also known as (S)-N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- IUPAC Name : (S)-N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide

- Molecular Formula : C22H22F3N

- CAS Number : 1638501-43-5

- Molecular Weight : 371.42 g/mol

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the naphthalene and trifluoromethyl groups enhances its lipophilicity, potentially facilitating membrane permeability and receptor binding.

Biological Activity Overview

The compound has been studied for various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the naphthalene and trifluoromethyl groups can influence its potency.

Table 1: Summary of Anticancer Activity

Case Studies

- Study on Cytotoxicity : A study published in Nature examined the cytotoxic effects of various derivatives of naphthalene-based compounds. The results showed that compounds with similar structures to this compound had significant growth-inhibitory effects on cancer cell lines, particularly those expressing high levels of Bcl-2 proteins, suggesting a mechanism involving apoptosis induction .

- SAR Analysis : A detailed SAR analysis revealed that the trifluoromethyl group is crucial for enhancing the compound's binding affinity to target proteins involved in cell proliferation. The study indicated that modifications leading to increased electron-withdrawing capacity significantly improved anticancer activity .

Additional Biological Activities

Besides anticancer properties, there is emerging evidence suggesting potential antibacterial and anti-inflammatory activities:

- Antibacterial Activity : In vitro tests have shown that certain derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial effect .

Table 2: Antibacterial Activity Results

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide?

Methodological Answer:

The compound is typically synthesized via coupling reactions between a carboxylic acid derivative and an amine. For example:

- Step 1: Activate the carboxylic acid (e.g., 3-(3-(trifluoromethyl)phenyl)propanoic acid) using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM) .

- Step 2: React the activated intermediate with the amine component (e.g., (R)- or (S)-1-(naphthalen-2-yl)ethylamine) under inert conditions.

- Step 3: Purify the product using automated reverse-phase HPLC (RP-18 column, acetonitrile/water gradient) or silica gel column chromatography .

- Key Considerations: Monitor reaction progress via TLC or LC-MS, and confirm stereochemistry using chiral HPLC or X-ray crystallography .

Basic: What analytical techniques are critical for characterizing this compound and its impurities?

Methodological Answer:

- Structural Confirmation:

- 1H/13C NMR: Assign peaks to verify the naphthalene, trifluoromethylphenyl, and propanamide moieties. For example, the trifluoromethyl group (CF3) appears as a singlet near δ 125–130 ppm in 13C NMR .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., 373.39 g/mol) and fragmentation patterns .

- Purity Assessment:

Advanced: How does stereochemistry influence the biological activity of this compound?

Methodological Answer:

- Stereochemical Synthesis:

- Activity Correlation:

- Characterization Tools:

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Optimization:

- Impurity Profiling:

- Structural Analog Comparison:

Basic: What are the recommended storage conditions to maintain compound stability?

Methodological Answer:

- Storage:

- Solubility:

Advanced: What computational methods support the design of derivatives with enhanced activity?

Methodological Answer:

- Docking Studies:

- QSAR Modeling:

- DFT Calculations:

Basic: How can researchers validate the compound’s role in inhibiting specific enzymes or receptors?

Methodological Answer:

- Enzyme Assays:

- Receptor Binding:

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Process Optimization:

- Purification:

- Quality Control:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.